molecular formula C11H16N2O2 B13688513 N-(2-Dimethylamino-5-methoxyphenyl)acetamide

N-(2-Dimethylamino-5-methoxyphenyl)acetamide

Cat. No.: B13688513
M. Wt: 208.26 g/mol
InChI Key: VCFVWTRUWXEQTA-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5-methoxyphenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)-5-methoxyaniline with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically proceeds as follows:

  • Reaction with Acetic Anhydride

      Reagents: 2-(dimethylamino)-5-methoxyaniline, acetic anhydride

      Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.

      Product: N-[2-(dimethylamino)-5-methoxyphenyl]acetamide

  • Reaction with Acetyl Chloride

      Reagents: 2-(dimethylamino)-5-methoxyaniline, acetyl chloride

      Conditions: The reaction is conducted in an inert solvent like dichloromethane, with the addition of a base such as triethylamine to neutralize the hydrochloric acid formed.

Industrial Production Methods

On an industrial scale, the production of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-5-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

N-[2-(dimethylamino)-5-methoxyphenyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-[2-(dimethylamino)-5-methoxyphenyl]acetamide can be compared with other similar compounds, such as:

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound is used as a photoinitiator in polymer chemistry and has different applications compared to N-[2-(dimethylamino)-5-methoxyphenyl]acetamide.

    2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound is synthesized via cyanoacetylation and has distinct chemical properties and applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[2-(dimethylamino)-5-methoxyphenyl]acetamide

InChI

InChI=1S/C11H16N2O2/c1-8(14)12-10-7-9(15-4)5-6-11(10)13(2)3/h5-7H,1-4H3,(H,12,14)

InChI Key

VCFVWTRUWXEQTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)N(C)C

Origin of Product

United States

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